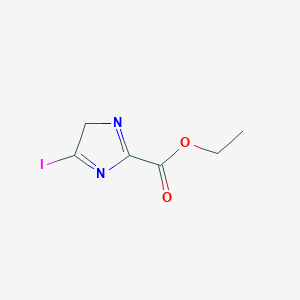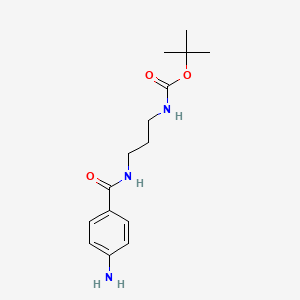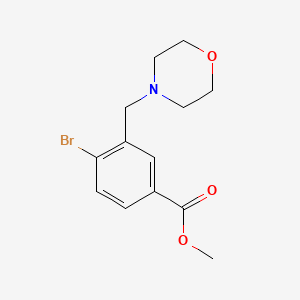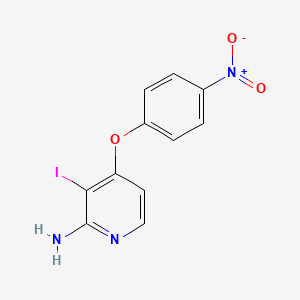
3-Iodo-4-(4-nitrophenoxy)-2-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-4-(4-nitrophenoxy)-2-pyridinamine is a complex organic compound that features an iodine atom, a nitrophenoxy group, and a pyridinamine structure
Preparation Methods
The synthesis of 3-Iodo-4-(4-nitrophenoxy)-2-pyridinamine typically involves a multi-step process. One common method includes the sequential iodination and O-arylation of 4-hydroxy coumarins. This process can be achieved in a one-pot two-step reaction starting from aryl iodides . The reaction conditions often involve the use of pivalic acid as an effective additive to produce the desired compound in high yield .
Chemical Reactions Analysis
3-Iodo-4-(4-nitrophenoxy)-2-pyridinamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Iodo-4-(4-nitrophenoxy)-2-pyridinamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-Iodo-4-(4-nitrophenoxy)-2-pyridinamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-Iodo-4-(4-nitrophenoxy)-2-pyridinamine can be compared with other similar compounds, such as:
3-Iodo-4-phenoxy-2H-chromen-2-one: This compound features a similar iodine and phenoxy group but has a different core structure.
3-Iodo-4-(3-methoxyphenoxy)-2H-chromen-2-one:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
417721-70-1 |
|---|---|
Molecular Formula |
C11H8IN3O3 |
Molecular Weight |
357.10 g/mol |
IUPAC Name |
3-iodo-4-(4-nitrophenoxy)pyridin-2-amine |
InChI |
InChI=1S/C11H8IN3O3/c12-10-9(5-6-14-11(10)13)18-8-3-1-7(2-4-8)15(16)17/h1-6H,(H2,13,14) |
InChI Key |
LWGYVBOTKPVHIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C(=NC=C2)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



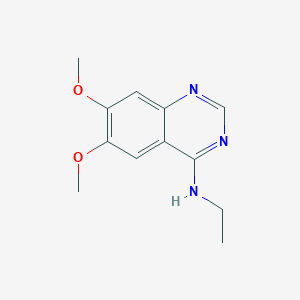
![4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid](/img/structure/B13980424.png)
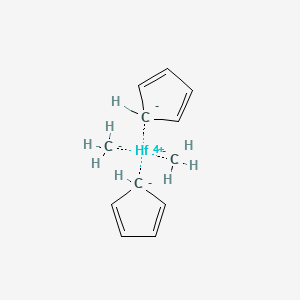
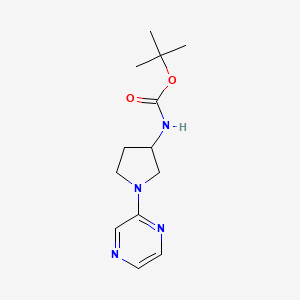
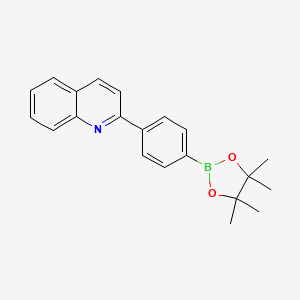
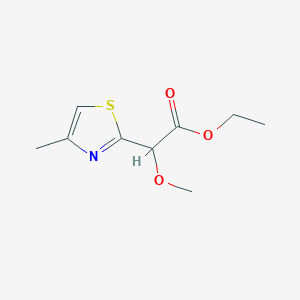
![cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylicacid](/img/structure/B13980445.png)
![2-[(Butoxycarbonyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B13980449.png)

